molecular formula C11H18Cl2N2 B2774630 3-Methyl-2-(piperidin-4-yl)pyridine 2HCl CAS No. 1279029-88-7

3-Methyl-2-(piperidin-4-yl)pyridine 2HCl

Cat. No. B2774630
CAS RN: 1279029-88-7
M. Wt: 249.18
InChI Key: JQVOQMXMMUIVDH-UHFFFAOYSA-N
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Description

“3-Methyl-2-(piperidin-4-yl)pyridine 2HCl” is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, including “3-Methyl-2-(piperidin-4-yl)pyridine 2HCl”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact molecular structure of “3-Methyl-2-(piperidin-4-yl)pyridine 2HCl” is not available in the retrieved data.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-Methyl-2-(piperidin-4-yl)pyridine 2HCl” include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives .

Scientific Research Applications

Chemical Activation and Maillard Reaction Products

Piperidine, including its derivatives like 3-Methyl-2-(piperidin-4-yl)pyridine 2HCl, plays a significant role in the Maillard reaction, especially in the presence of glucose and lysine. Nikolov and Yaylayan (2010) explored the reactivity of piperidine and its interaction products in a glucose/lysine model system. Their research revealed that piperidine can form reactive 1-methylidenepiperidinium ion with formaldehyde, engaging in further reactions to form compounds like 3-(piperidin-1-yl)propanal (Nikolov & Yaylayan, 2010).

Anti-Angiogenic and DNA Cleavage Activities

Kambappa et al. (2017) synthesized and evaluated the efficacy of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives for their anti-angiogenic and DNA cleavage activities. These derivatives effectively inhibited blood vessel formation and showed notable DNA binding/cleavage activities, indicating their potential as anticancer agents (Kambappa et al., 2017).

Synthesis and Structural Analysis

Wojciechowska-Nowak et al. (2011) reported the synthesis, spectral characteristics, and structures of N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione and its analogues. Their research provides insights into the structural dynamics and potential applications of these compounds in various scientific fields (Wojciechowska-Nowak et al., 2011).

Corrosion Inhibition Properties

Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron. Their research focused on understanding the molecular dynamics and quantum chemical calculations, contributing to the development of more efficient corrosion inhibitors (Kaya et al., 2016).

Synthesis of Novel Piperidine Derivatives

The synthesis of novel piperidine derivatives has been explored for their potential applications in medicinal chemistry. Studies by Bhasin et al. (2015) and Yamamoto et al. (2016) have highlighted the synthesis and characterization of these compounds, underscoring their relevance in drug development and biological research (Bhasin et al., 2015), (Yamamoto et al., 2016).

Future Directions

Piperidine derivatives, including “3-Methyl-2-(piperidin-4-yl)pyridine 2HCl”, continue to be an important area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . Moreover, the discovery and biological evaluation of potential drugs containing the piperidine moiety are areas of active research .

properties

IUPAC Name

3-methyl-2-piperidin-4-ylpyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-9-3-2-6-13-11(9)10-4-7-12-8-5-10;;/h2-3,6,10,12H,4-5,7-8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFLVISCQFSWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride

CAS RN

1279029-88-7
Record name 3-methyl-2-(piperidin-4-yl)pyridine dihydrochloride
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